2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol is a complex organic compound with the molecular formula C11H13F3O3. This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, a phenoxy group, and a sulfonyl group. It has a molecular weight of 250.21 g/mol and is characterized by its high boiling point of approximately 274.4°C and a density of 1.245 g/cm³ .
Preparation Methods
The synthesis of 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration to introduce a nitro group, which is then reduced to an amine.
Sulfonation: The amine group is then sulfonated using a sulfonyl chloride to introduce the sulfonyl group.
Substitution: Finally, the trifluoromethoxy group is introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol include:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and sulfonyl groups but lacks the phenoxy and methyl groups.
1-Bromo-4-(trifluoromethoxy)benzene: This compound contains the trifluoromethoxy group but differs in the presence of a bromine atom instead of the sulfonyl group
Properties
CAS No. |
439614-89-8 |
---|---|
Molecular Formula |
C17H17F3O5S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-methyl-1-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpropan-2-ol |
InChI |
InChI=1S/C17H17F3O5S/c1-16(2,21)11-26(22,23)15-9-7-13(8-10-15)24-12-3-5-14(6-4-12)25-17(18,19)20/h3-10,21H,11H2,1-2H3 |
InChI Key |
MWNFOSCUKPWJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.